molecular formula C26H34N4O B11988724 N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide CAS No. 303093-87-0

N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide

Cat. No.: B11988724
CAS No.: 303093-87-0
M. Wt: 418.6 g/mol
InChI Key: RGDJLECLLHAYJM-JFLMPSFJSA-N
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Description

N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide is a complex organic compound with the molecular formula C26H34N4O and a molecular weight of 418.587 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring and a hydrazide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide typically involves the condensation of 3,5-ditert-butyl-4-methylbenzaldehyde with 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and disruption of cellular processes. The hydrazide group can form covalent bonds with biological molecules, further enhancing its biological activity.

Comparison with Similar Compounds

N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

303093-87-0

Molecular Formula

C26H34N4O

Molecular Weight

418.6 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-methylphenyl)methylideneamino]-2-(2-methylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C26H34N4O/c1-17-20(25(3,4)5)13-19(14-21(17)26(6,7)8)15-27-29-24(31)16-30-18(2)28-22-11-9-10-12-23(22)30/h9-15H,16H2,1-8H3,(H,29,31)/b27-15+

InChI Key

RGDJLECLLHAYJM-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1C(C)(C)C)/C=N/NC(=O)CN2C(=NC3=CC=CC=C32)C)C(C)(C)C

Canonical SMILES

CC1=C(C=C(C=C1C(C)(C)C)C=NNC(=O)CN2C(=NC3=CC=CC=C32)C)C(C)(C)C

Origin of Product

United States

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